Product packaging for 2-(4-Bromo-2-chlorophenyl)-1,3-dioxolane(Cat. No.:CAS No. 2221812-22-0)

2-(4-Bromo-2-chlorophenyl)-1,3-dioxolane

Cat. No.: B6296369
CAS No.: 2221812-22-0
M. Wt: 263.51 g/mol
InChI Key: VNHYLOZHVPHTQS-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chlorophenyl)-1,3-dioxolane (CAS 2221812-22-0) is a halogenated aromatic building block of significant interest in synthetic organic chemistry, particularly in pharmaceutical and materials science research. This compound, with the molecular formula C 9 H 8 BrClO 2 and a molecular weight of 263.52, features a 1,3-dioxolane group protecting a carbonyl precursor, thereby masking its reactivity and enhancing the stability of the molecule during synthetic transformations . The primary research value of this compound lies in its role as a protected aldehyde equivalent. The 1,3-dioxolane moiety is a cornerstone functional group that is stable under neutral, basic, reductive, and oxidative conditions, yet can be readily deprotected under mild acidic hydrolysis to regenerate the original carbonyl functionality. This allows researchers to employ this molecule in multi-step syntheses where a free aldehyde might otherwise interfere. Furthermore, the strategic placement of bromine and chlorine substituents on the aromatic ring provides distinct synthetic handles. The carbon-bromine (C-Br) bond is particularly reactive in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, enabling the introduction of a wide array of other functional groups. The presence of a second, less reactive chlorine atom allows for sequential and orthogonal functionalization, making this compound a versatile intermediate for constructing complex, multi-substituted aromatic scaffolds. Researchers will find this chemical valuable for developing novel synthetic methodologies and for creating targeted molecular libraries in drug discovery efforts. For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be worn. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrClO2 B6296369 2-(4-Bromo-2-chlorophenyl)-1,3-dioxolane CAS No. 2221812-22-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromo-2-chlorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHYLOZHVPHTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations into the Formation and Transformations of 2 4 Bromo 2 Chlorophenyl 1,3 Dioxolane

Elucidation of Acetalization Reaction Mechanisms

The conversion of an aldehyde to a dioxolane is a reversible, acid-catalyzed nucleophilic addition reaction. chemistrysteps.com The mechanism involves the formation of a hemiacetal intermediate, which then undergoes further reaction to form the stable cyclic acetal (B89532). libretexts.org

The acetalization mechanism commences with the activation of the carbonyl group of 4-bromo-2-chlorobenzaldehyde (B143073). youtube.com Alcohols are generally weak nucleophiles, so an acid catalyst is required to increase the electrophilicity of the carbonyl carbon. chemistrysteps.comlibretexts.org

The key steps are as follows:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the oxygen atom of the carbonyl group. This step increases the polarization of the C=O bond, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack. fiveable.memsu.edu

Nucleophilic Attack by Ethylene (B1197577) Glycol : One of the hydroxyl groups of ethylene glycol, acting as a nucleophile, attacks the activated carbonyl carbon. youtube.com This attack results in the formation of a tetrahedral intermediate, specifically a protonated hemiacetal (an oxonium ion). fiveable.me

Deprotonation : A base, which can be another molecule of the alcohol or the conjugate base of the acid catalyst, removes the proton from the newly added hydroxyl group, yielding a neutral hemiacetal intermediate. libretexts.org

This sequence of protonation followed by nucleophilic attack is a fundamental pathway in carbonyl chemistry, effectively lowering the activation energy for the addition of a weak nucleophile. youtube.com

The hemiacetal is not the final product but a crucial intermediate on the pathway to the dioxolane. khanacademy.org The subsequent steps involve the elimination of a water molecule and the closure of the five-membered ring.

The ring closure mechanism proceeds as follows:

Protonation of the Hemiacetal Hydroxyl Group : The hydroxyl group of the hemiacetal is protonated by the acid catalyst. This converts the hydroxyl group into a good leaving group (H₂O). libretexts.org

Formation of an Oxocarbenium Ion : The protonated hemiacetal eliminates a molecule of water. The departure of water is facilitated by the lone pair of electrons on the adjacent ether oxygen, which forms a double bond with the carbon, resulting in a resonance-stabilized carbocation known as an oxocarbenium ion. youtube.com This species is a highly reactive electrophile.

Intramolecular Nucleophilic Attack : The second hydroxyl group of the ethylene glycol moiety, which is tethered to the molecule, acts as an intramolecular nucleophile. It attacks the electrophilic carbon of the oxocarbenium ion. youtube.com This intramolecular step is kinetically favored and leads to the formation of the five-membered dioxolane ring.

Final Deprotonation : A final proton transfer step occurs where a base removes the proton from the newly formed ether oxygen, yielding the final product, 2-(4-bromo-2-chlorophenyl)-1,3-dioxolane, and regenerating the acid catalyst. libretexts.org

Reaction Kinetics and Thermodynamic Considerations

The formation of this compound is an equilibrium process, and its rate is significantly influenced by the catalyst and reaction conditions.

The rate of acetalization is dependent on the concentrations of the aldehyde, ethylene glycol, and the acid catalyst. Kinetic studies of similar acid-catalyzed reactions show that the slowest step, or rate-determining step, is often the formation of the oxocarbenium ion following the loss of water from the protonated hemiacetal. teledos.gr The reaction kinetics can be modeled to understand how different parameters affect the reaction rate.

Table 1: Hypothetical Kinetic Data for Dioxolane Formation This interactive table illustrates how initial reaction rates might change with varying reactant and catalyst concentrations, based on general kinetic principles for acid-catalyzed acetalization.

Instructions:
Experiment[Aldehyde] (mol/L)[Diol] (mol/L)[H⁺] (mol/L)Initial Rate (mol/L·s)
10.10.10.011.0 x 10⁻⁵
20.20.10.012.0 x 10⁻⁵
30.10.20.011.0 x 10⁻⁵
40.10.10.022.0 x 10⁻⁵

The data suggest that the reaction is first order with respect to the aldehyde and the acid catalyst, but zero order with respect to the diol under these conditions, which often implies the diol is used in excess or is not involved in the rate-determining step.

Aldehyde + Diol ⇌ Dioxolane + Water

According to Le Châtelier's principle, the removal of water from the reaction mixture will shift the equilibrium to the right, favoring the formation of the product. youtube.com Industrially and in laboratory syntheses, this is commonly achieved using a Dean-Stark apparatus for azeotropic removal of water or by adding a dehydrating agent. wikipedia.orgorganic-chemistry.org The reaction is generally characterized by a negative enthalpy change (exothermic) and a negative entropy change, as two molecules combine to form one molecule of product (plus water). acs.orgresearchgate.net

Table 2: Effect of Water Removal on Equilibrium Yield This table demonstrates the practical application of Le Châtelier's principle in driving the acetalization reaction to completion.

Instructions:
ExperimentWater Removal MethodReaction Time (h)Yield of Dioxolane (%)
1None (Closed System)2445
2Molecular Sieves1285
3Dean-Stark Trap895

The data clearly show that active removal of the water byproduct significantly increases the yield of the dioxolane and reduces the time required to reach equilibrium. wikipedia.org

Stereochemical Aspects of Dioxolane Ring Formation (e.g., in chiral variants)

While this compound itself is an achiral molecule (as it is formed from achiral precursors 4-bromo-2-chlorobenzaldehyde and ethylene glycol), the principles of its formation are directly applicable to asymmetric synthesis. If a chiral diol is used, the reaction can produce diastereomeric dioxolanes. mdpi.com

The carbonyl carbon of 4-bromo-2-chlorobenzaldehyde is prochiral. Nucleophilic attack can occur from two different faces (Re or Si face). In the absence of any chiral influence, attack from either face is equally probable. However, when a chiral diol, such as (2R,3R)-2,3-butanediol, is used, the transition states leading to the different diastereomers are no longer energetically equivalent. nih.gov This energy difference results in the preferential formation of one diastereomer over the other.

The stereoselectivity of the reaction is determined during the nucleophilic attack steps, where the existing stereocenters of the chiral diol direct the approach to the prochiral aldehyde. nih.gov This principle is a cornerstone of asymmetric catalysis and is used to synthesize enantiomerically enriched compounds. mdpi.comsemanticscholar.org

Table 3: Diastereoselective Formation of Dioxolanes from a Chiral Diol This table illustrates the outcome of reacting 4-bromo-2-chlorobenzaldehyde with a chiral diol, resulting in two possible diastereomers.

Instructions:
ReactantsDiastereomer A (Structure)Diastereomer B (Structure)Diastereomeric Ratio (A:B)Diastereomeric Excess (d.e.)
4-bromo-2-chlorobenzaldehyde + (2R,3R)-2,3-butanediol(2R)-2-(4-bromo-2-chlorophenyl)-4R,5R-dimethyl-1,3-dioxolane(2S)-2-(4-bromo-2-chlorophenyl)-4R,5R-dimethyl-1,3-dioxolane90:1080%

The diastereomeric excess (d.e.) is calculated as |(% Diastereomer A - % Diastereomer B)| and indicates the degree of stereoselectivity in the reaction. A high d.e. is desirable in asymmetric synthesis. semanticscholar.org

Stability and Hydrolytic Cleavage Mechanisms of the 1,3-Dioxolane (B20135) Ring

The 1,3-dioxolane ring, a cyclic acetal, exhibits distinct stability characteristics that are highly dependent on the pH of the surrounding medium. While generally stable under neutral and basic conditions, the ring is susceptible to cleavage under acidic conditions through a process of hydrolysis. organic-chemistry.orgthieme-connect.de This section details the mechanistic pathways of this transformation, focusing on the influence of pH and the electronic effects of the substituents on the phenyl ring.

The hydrolytic stability of this compound is a critical aspect of its chemical behavior. In neutral or alkaline environments, the 1,3-dioxolane moiety is largely unreactive towards hydrolysis. organic-chemistry.org The lack of available protons in these conditions prevents the initiation of the cleavage mechanism. Consequently, the compound can be considered stable for practical purposes in the absence of acid.

Conversely, in an acidic aqueous environment, the 1,3-dioxolane ring undergoes hydrolytic cleavage to yield 4-bromo-2-chlorobenzaldehyde and ethylene glycol. This reaction is acid-catalyzed and its rate is significantly influenced by the hydronium ion concentration. sci-hub.se The hydrolysis of 2-aryl-1,3-dioxolanes generally follows a specific acid-catalyzed A-1 mechanism. This multi-step process is initiated by the protonation of one of the oxygen atoms of the dioxolane ring.

The detailed mechanism for the acid-catalyzed hydrolysis of this compound can be described as follows:

Pre-equilibrium Protonation: The reaction commences with a rapid and reversible protonation of one of the ether-like oxygen atoms of the 1,3-dioxolane ring by a hydronium ion (H₃O⁺). This step forms a protonated acetal, which is a better leaving group. sci-hub.se

Rate-Determining Step - Formation of an Oxocarbenium Ion: The protonated acetal then undergoes a slow, rate-determining unimolecular cleavage of the carbon-oxygen bond. This results in the opening of the dioxolane ring and the formation of a resonance-stabilized oxocarbenium ion intermediate. The positive charge in this intermediate is delocalized between the C2 carbon and the remaining oxygen atom.

Nucleophilic Attack by Water: The highly electrophilic oxocarbenium ion is then rapidly attacked by a water molecule. This nucleophilic addition results in the formation of a protonated hemiacetal intermediate.

Deprotonation and Hemiacetal Formation: A subsequent rapid deprotonation step, mediated by a water molecule, yields a neutral hemiacetal intermediate.

Final Product Formation: The hemiacetal intermediate is unstable and rapidly decomposes to the final products: 4-bromo-2-chlorobenzaldehyde and ethylene glycol.

The rate of this hydrolytic cleavage is strongly dependent on the pH of the solution. The reaction rate is directly proportional to the concentration of hydronium ions. A typical pH-rate profile for the hydrolysis of a 2-aryl-1,3-dioxolane shows that the logarithm of the observed rate constant (log k_obs) is linearly dependent on the pH, with a slope of -1 in the acidic region (typically above pH 4-5). sci-hub.se At lower pH values (around 1 to 4), the rate can become pH-independent as the protonation step approaches completion. sci-hub.se

The electronic nature of the substituents on the phenyl ring plays a crucial role in the stability of the 1,3-dioxolane ring towards acid-catalyzed hydrolysis. Electron-withdrawing groups, such as the bromo and chloro substituents present in this compound, decrease the rate of hydrolysis. This is because these groups destabilize the positively charged oxocarbenium ion intermediate formed in the rate-determining step. The destabilization of this key intermediate increases the activation energy of the reaction, thus slowing it down.

The effect of substituents on the reaction rate can be quantified using the Hammett equation, which relates the reaction rate to the electronic properties of the substituents. For the hydrolysis of substituted benzaldehyde (B42025) acetals, the Hammett reaction constant (ρ) is negative, indicating that electron-donating groups accelerate the reaction by stabilizing the carbocationic intermediate, while electron-withdrawing groups have the opposite effect.

Table 1: Hammett Substituent Constants (σ) for Bromo and Chloro Groups
SubstituentPositionσ Value
Bromopara+0.23
Chloroortho+0.20 (approx.)

The positive Hammett σ values for the bromo and chloro groups confirm their electron-withdrawing nature, which leads to a decreased rate of hydrolysis for this compound compared to the unsubstituted 2-phenyl-1,3-dioxolane (B1584986).

To illustrate the influence of reaction conditions on the hydrolysis rate, the following table presents kinetic data for the hydrolysis of a related compound, 2-(p-(dimethylamino)phenyl)-1,3-dioxolane. While this compound has an electron-donating group and thus hydrolyzes much faster, the data demonstrates the general principles of the effect of temperature and pH on the stability of the 1,3-dioxolane ring.

Table 2: Kinetic Data for the Hydrolysis of 2-(p-(dimethylamino)phenyl)-1,3-dioxolane
Temperature (°C)pHObserved Rate Constant (k_obs, s⁻¹)Activation Enthalpy (ΔH‡, kcal/mol)Activation Entropy (ΔS‡, eu)
206.35-10.5-7.3
606.35-

Data adapted from a study on the hydrolysis of acetals and thioacetals. sci-hub.se The specific rate constants at each temperature were not provided in the summary, but the activation parameters were derived from measurements across this range.

Reactivity and Functional Group Transformations of 2 4 Bromo 2 Chlorophenyl 1,3 Dioxolane

Reactivity of the Aryl Halogen Substituents

The presence of both bromine and chlorine on the phenyl ring is a central feature of the molecule's reactivity. The carbon-bromine bond is generally less stable and more reactive than the carbon-chlorine bond in many common organometallic reactions, a difference that enables chemoselective functionalization.

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon bonds, and they exhibit a well-established reactivity trend for aryl halides: I > Br > OTf > Cl. harvard.edu This predictable selectivity makes the bromo position of 2-(4-bromo-2-chlorophenyl)-1,3-dioxolane the primary site for these transformations, leaving the chloro substituent intact under carefully controlled conditions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron species with an organohalide. wikipedia.org For this compound, a Suzuki reaction with an arylboronic acid would selectively occur at the C-Br bond to form a biphenyl (B1667301) derivative. The mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the product and regenerate the catalyst. libretexts.org A study on the similar compound 2-bromo-4-chlorophenyl-2-bromobutanoate demonstrated the successful regioselective arylation at the bromo-position via a Suzuki-Miyaura cross-coupling reaction. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org When applied to this compound, the reaction would selectively couple the alkyne at the 4-position (bromo-substituted carbon). nih.gov The greater reactivity of the aryl bromide over the aryl chloride ensures high chemoselectivity. wikipedia.org Copper-free Sonogashira protocols have also been developed, broadening the reaction's applicability. organic-chemistry.orgnih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org The reaction of this compound with an alkene like an acrylate (B77674) would result in the formation of a substituted alkene at the 4-position of the phenyl ring. thieme-connect.de The process is catalyzed by a palladium complex and requires a base. wikipedia.orgorganic-chemistry.org The reaction typically shows a high preference for trans selectivity in the resulting alkene product. organic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position
ReactionCoupling PartnerTypical Catalyst SystemBaseExpected Product Type
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄ or Pd(OAc)₂/LigandNa₂CO₃, K₃PO₄Biphenyl derivative
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂ / CuIAmine (e.g., Et₃N)Arylalkyne
HeckAlkene (e.g., CH₂=CHR')Pd(OAc)₂Et₃N, K₂CO₃Substituted Alkene

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The reaction is highly dependent on the electronic properties of the aromatic ring; it is significantly accelerated by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group, as these groups stabilize the anionic intermediate. libretexts.orgmasterorganicchemistry.com

For this compound, the dioxolane group is not a strong electron-withdrawing substituent, and there are no other activating groups on the ring. Consequently, SNAr reactions are generally unfavorable and would require harsh conditions, such as high temperatures and very strong nucleophiles.

The reactivity of halogens as leaving groups in SNAr reactions follows the trend F > Cl > Br > I, which is governed by the electronegativity of the halogen. masterorganicchemistry.comyoutube.com The highly electronegative atom polarizes the carbon-halogen bond, making the carbon more electrophilic and susceptible to nucleophilic attack, which is often the rate-determining step. youtube.com This reactivity order is the reverse of that observed in palladium-catalyzed cross-coupling reactions. Therefore, if a nucleophilic aromatic substitution were forced to occur on this molecule, the chlorine atom would be expected to be more readily displaced than the bromine atom, assuming the reaction proceeds via the classical SNAr mechanism.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base. wikipedia.orgorganic-chemistry.org The DMG, typically a heteroatom-containing functional group, coordinates to the lithium atom, directing the deprotonation to the adjacent site.

In this compound, two groups could potentially direct metalation: the 1,3-dioxolane (B20135) ring and the chloro substituent. The 1,3-dioxolane can act as a DMG, directing lithiation to its ortho positions (C2 and C6). The C2 position is occupied by the chloro substituent. Therefore, the dioxolane group could direct lithiation to the C6 position (the proton adjacent to the dioxolane). The chloro group itself is considered a moderate DMG and could also influence the site of metalation. organic-chemistry.org Given the complexity, the outcome of a DoM reaction would likely be a mixture of products or require carefully optimized conditions to achieve selectivity for a single position.

The formation of organometallic reagents, such as aryllithiums or Grignard reagents, from aryl halides is a cornerstone of organic synthesis. This transformation typically occurs via halogen-metal exchange or oxidative insertion of a metal. The rate of this reaction is highly dependent on the halogen, with a general reactivity order of I > Br > Cl. sciencemadness.org

This chemoselectivity is directly applicable to this compound.

Lithiation: Treatment with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures would result in a selective halogen-lithium exchange at the more reactive carbon-bromine bond. This would generate 2-(2-chloro-4-lithiophenyl)-1,3-dioxolane, leaving the C-Cl bond intact. This intermediate can then be trapped with various electrophiles. Studies on the lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370) have shown selective metalation can be achieved. growingscience.com

Grignard Reagent Formation: Similarly, reaction with magnesium metal (Mg) would lead to the selective formation of the Grignard reagent at the bromo position. walisongo.ac.id The resulting organometallic compound, 2-(2-chloro-4-(magnesiobromo)phenyl)-1,3-dioxolane, is a versatile nucleophile. It is well-established that forming a Grignard reagent from an aryl chloride requires more forcing conditions than from an aryl bromide. sciencemadness.org

Table 2: Selective Organometallic Reagent Formation
ReagentConditionsSelective Reaction SiteIntermediate Formed
n-BuLi or t-BuLiAnhydrous ether or THF, low temp. (-78 °C)C-BrAryllithium
Mg metalAnhydrous ether or THF, refluxC-BrGrignard Reagent

Transformations Involving the 1,3-Dioxolane Ring

The 1,3-dioxolane ring in the molecule is a cyclic acetal (B89532), which serves as a common and robust protecting group for an aldehyde functionality. Its stability to a wide range of non-acidic conditions, including those used in organometallic and many palladium-catalyzed reactions, makes it synthetically valuable.

The primary transformation of the 1,3-dioxolane ring is its removal (deprotection) to regenerate the parent aldehyde, 4-bromo-2-chlorobenzaldehyde (B143073). This is a crucial step that unmasks the carbonyl group after other modifications have been made to the aromatic ring.

The most common method for acetal deprotection is acid-catalyzed hydrolysis. organic-chemistry.org This typically involves treating the compound with an aqueous acid solution (e.g., HCl, H₂SO₄) in a suitable solvent. While effective, these conditions can sometimes be too harsh for sensitive substrates. Over the years, numerous milder and more selective methods have been developed for this purpose.

Table 3: Selected Reagents for the Deprotection of 1,3-Dioxolanes
Reagent/SystemConditionsKey FeatureReference
Aqueous Acid (e.g., HCl, H₂SO₄)Water, AcetoneClassic, strong conditions organic-chemistry.org
Cerium(III) triflate (Ce(OTf)₃)Wet nitromethane, RTChemoselective, near-neutral pH organic-chemistry.org
Iodine (I₂)Acetone, RTMild, neutral conditions organic-chemistry.org
Indium(III) triflate (In(OTf)₃)Acetone, RT or microwaveMild Lewis acid catalysis organic-chemistry.org
Nickel Boride (NiCl₂/NaBH₄)MethanolMild and chemoselective rsc.org

Ring-Opening Reactions with Specific Reagents

The 1,3-dioxolane ring is an acetal, which is generally stable under neutral and basic conditions but susceptible to cleavage under acidic conditions. This selective lability is a cornerstone of its use as a protecting group for the aldehyde functionality of 4-bromo-2-chlorobenzaldehyde. The ring-opening, or deprotection, regenerates the carbonyl group.

Detailed research findings on the specific ring-opening reactions of this compound are not extensively documented in publicly available literature. However, the reactivity can be inferred from the well-established chemistry of 2-aryl-1,3-dioxolanes. The cleavage typically proceeds via protonation of one of the oxygen atoms, followed by ring-opening to form a resonance-stabilized carbocation, which is then attacked by water to yield the aldehyde and ethylene (B1197577) glycol.

Table 1: Ring-Opening Reactions of 2-Aryl-1,3-dioxolanes with Specific Reagents

Reagent/CatalystConditionsProductRemarks
Aqueous Acid (e.g., HCl, H₂SO₄)Mild heatingAryl aldehyde, Ethylene glycolStandard and widely used method for deprotection.
Lewis Acids (e.g., FeCl₃, ZnCl₂)Aprotic solventAryl aldehyde, Ethylene glycolCan be effective under non-aqueous conditions.
IodineWet organic solventAryl aldehyde, Ethylene glycolA mild and chemoselective method for deprotection.
Ceric Ammonium (B1175870) Nitrate (CAN)Acetonitrile (B52724)/WaterAryl aldehyde, Ethylene glycolOxidative cleavage of the dioxolane ring.
p-Toluenesulfonic acid (p-TsOH)Acetone/WaterAryl aldehyde, Ethylene glycolCommonly used acidic catalyst for acetal cleavage.

Stability under Various Reaction Conditions (Acidic, Basic, Reductive, Oxidative)

The stability of this compound under different reaction conditions is crucial for its application in multi-step syntheses, as it allows for the manipulation of other functional groups while the aldehyde remains protected.

Acidic Conditions: As discussed, the dioxolane ring is generally unstable in the presence of strong acids, leading to deprotection. google.com However, some 1,3-dioxolane derivatives have shown stability under mildly acidic conditions, suggesting that the specific reaction parameters are critical. researchgate.net

Basic Conditions: The 1,3-dioxolane ring is highly stable under basic conditions. google.com This allows for reactions such as nucleophilic aromatic substitution on the phenyl ring or reactions involving base-sensitive functional groups elsewhere in the molecule without affecting the protected aldehyde.

Reductive Conditions: The stability of the dioxolane ring under reductive conditions depends on the specific reagents used. It is generally stable to catalytic hydrogenation and many metal hydride reagents like sodium borohydride (B1222165) (NaBH₄). However, stronger reducing agents or conditions that can generate Lewis acidic species might lead to ring-opening.

Oxidative Conditions: The dioxolane ring is generally resistant to many common oxidizing agents. However, very strong oxidants or specific reagents designed for acetal cleavage can lead to its transformation. google.com For instance, reagents like N-hydroxyphthalimide (NHPI) in the presence of a cobalt catalyst and molecular oxygen have been used to oxidize acetals to esters. google.com

Table 2: Stability of this compound under Various Reaction Conditions

ConditionReagent ExamplesStability of Dioxolane RingRemarks
Acidic HCl (aq), H₂SO₄ (aq), p-TsOHGenerally UnstableLeads to deprotection to the corresponding aldehyde.
Basic NaOH, KOH, NaH, t-BuOKStableAllows for reactions at other sites of the molecule.
Reductive NaBH₄, H₂/PdGenerally StableStable to many common reducing agents.
Oxidative PCC, PDC, MnO₂Generally StableResistant to many common oxidizing agents.

Regioselectivity and Chemoselectivity in Multi-Step Syntheses Involving the Compound

The presence of multiple reactive sites in this compound—the bromo and chloro substituents on the aromatic ring—makes regioselectivity and chemoselectivity key considerations in its synthetic applications. The dioxolane group itself plays a crucial role in directing reactivity by protecting the aldehyde functionality.

Regioselectivity: In reactions involving the halogen substituents, regioselectivity is determined by the differential reactivity of the C-Br and C-Cl bonds. Generally, the C-Br bond is more reactive than the C-Cl bond in many cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This difference in reactivity allows for selective functionalization at the para-position (where the bromine is located) while leaving the ortho-position (with the chlorine) intact. For example, a palladium-catalyzed Suzuki coupling would be expected to selectively replace the bromine atom with an aryl or vinyl group.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. The dioxolane protecting group is a prime example of a tool to achieve chemoselectivity. By masking the highly reactive aldehyde group, other transformations can be carried out on the molecule. For instance, Grignard reagent formation via magnesium-halogen exchange would likely occur at the more reactive C-Br bond, allowing for subsequent reaction with an electrophile, all while the aldehyde is protected as the dioxolane. The stability of the dioxolane ring to basic and many reductive and oxidative conditions allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected aldehyde. google.comjocpr.com

While specific multi-step syntheses employing this compound are not widely reported, its utility can be inferred from syntheses using similar building blocks. The strategic use of the dioxolane as a protecting group, coupled with the differential reactivity of the halogen substituents, would enable the controlled and sequential introduction of various functionalities, leading to the synthesis of complex substituted aromatic compounds.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Detailed Structure

High-resolution NMR spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules in solution. For 2-(4-Bromo-2-chlorophenyl)-1,3-dioxolane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic arrangement and connectivity.

1H NMR and 13C NMR Chemical Shift Interpretation in Complex Molecules

The analysis of 1H (proton) and 13C (carbon-13) NMR spectra is fundamental to structural determination. The chemical shift of each nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as electronegativity of adjacent atoms, hybridization, and magnetic anisotropy of nearby functional groups. chemguide.co.ukdocbrown.info In a complex molecule like this compound, which contains a substituted aromatic ring and a dioxolane moiety, each signal can be assigned to a specific atom or group of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Aromatic Region: The protons on the phenyl ring exhibit distinct signals in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. The substitution pattern—a bromine atom at position 4 and a chlorine atom at position 2—deshields these protons and creates a specific splitting pattern due to spin-spin coupling between adjacent protons.

Dioxolane Region: The protons of the 1,3-dioxolane (B20135) ring give rise to characteristic signals. The methine proton at the C2 position (the acetal (B89532) proton) is adjacent to two oxygen atoms and thus appears as a distinct singlet at a downfield position compared to the methylene (B1212753) protons. The four methylene protons on the dioxolane ring often appear as a complex multiplet due to their diastereotopic nature.

Predicted ¹H NMR Data: While experimental data is not publicly available, spectral prediction software provides reliable estimates. slideshare.netyoutube.comyoutube.com

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H~7.6 - 7.8Multiplet3H
Acetal-H (CH O₂)~6.1Singlet1H
Dioxolane-CH~4.0 - 4.2Multiplet4H
This table is generated based on spectral prediction and general principles of NMR spectroscopy.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each chemically non-equivalent carbon atom. chemguide.co.uk

Aromatic Carbons: The six carbons of the phenyl ring will appear in the aromatic region (typically 110-160 ppm). The carbons directly attached to the electronegative bromine and chlorine atoms (ipso-carbons) will have their chemical shifts significantly influenced. nist.gov The positions of the other aromatic carbons are also distinct due to the substitution pattern.

Dioxolane Carbons: The acetal carbon (O-C-O) is highly deshielded and appears at a characteristic downfield shift, often between 95 and 105 ppm. The two equivalent methylene carbons of the dioxolane ring appear at a more upfield position, typically in the 60-70 ppm range. rsc.org

Predicted ¹³C NMR Data:

Carbon Predicted Chemical Shift (ppm)
Aromatic C-Br~123
Aromatic C-Cl~135
Aromatic C-H~128 - 132
Aromatic C-C(dioxolane)~138
Acetal C H(O)₂~102
Dioxolane C H₂~65
This table is generated based on spectral prediction and general principles of NMR spectroscopy. organicchemistrydata.orgdocbrown.info

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides essential information, 2D NMR techniques are invaluable for unambiguously assigning signals and confirming the intricate connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks between the coupled protons on the aromatic ring, confirming their relative positions. It would also show correlations within the methylene groups of the dioxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the acetal carbon signal would show a cross-peak to the acetal proton signal, and the dioxolane methylene carbons would correlate with their respective methylene protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular fragments. Key correlations would be expected between the acetal proton and the ipso-carbon of the phenyl ring, as well as the carbons of the dioxolane ring. Correlations from the aromatic protons to their neighboring carbons would further confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could reveal through-space interactions between the acetal proton and the protons on the aromatic ring, providing insights into the preferred orientation of the phenyl group relative to the dioxolane ring.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight and elemental composition of a compound and for gaining structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million. This precision allows for the unambiguous determination of the molecular formula. For this compound (C₉H₈BrClO₂), HRMS is critical due to the presence of bromine and chlorine, which have characteristic isotopic distributions.

Isotopic Pattern: Natural bromine consists of two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive pattern of peaks for the molecular ion (M). The presence of one bromine and one chlorine atom will lead to a characteristic cluster of peaks at M, M+2, and M+4, with specific relative intensities that serve as a definitive signature for the presence of these halogens.

Molecular Formula Confirmation: By measuring the exact mass of the monoisotopic peak (containing ⁷⁹Br and ³⁵Cl) and comparing it to the calculated theoretical mass, the molecular formula can be confirmed with high confidence.

Predicted HRMS Data for C₉H₈BrClO₂:

Ion Calculated m/z
[M]⁺ (C₉H₈⁷⁹Br³⁵ClO₂)277.9423
[M+2]⁺279.9403
[M+4]⁺281.9373
This table presents calculated exact masses for the primary isotopic peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry combines the separation power of GC with the detection capabilities of MS. nist.gov It is an ideal technique for assessing the purity of volatile and semi-volatile compounds like this compound and for identifying any volatile impurities.

Purity Assessment: In a GC-MS analysis, a pure sample of the target compound will produce a single major peak in the gas chromatogram at a specific retention time. The area of this peak is proportional to the amount of the compound, allowing for quantitative purity assessment.

Impurity Identification: Any impurities present in the sample will appear as separate peaks in the chromatogram. The mass spectrum of each impurity peak can be recorded and analyzed to identify its structure. Potential impurities could include unreacted starting materials (e.g., 4-bromo-2-chlorobenzaldehyde (B143073), ethylene (B1197577) glycol) or by-products from the synthesis.

Fragmentation Analysis: The electron ionization (EI) mass spectrum generated by GC-MS reveals characteristic fragmentation patterns. The molecular ion may be observed, but often fragments into smaller, stable ions. The fragmentation of this compound would likely involve the loss of the dioxolane ring or cleavage of the C-Br and C-Cl bonds, providing further structural confirmation. A key fragment would be the 4-bromo-2-chlorobenzaldehyde cation radical, resulting from the cleavage of the dioxolane moiety.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. Each type of bond vibrates at a characteristic frequency, and a peak on the IR spectrum corresponds to a specific bond vibration.

The IR spectrum of this compound would display several key absorption bands that confirm the presence of its constituent functional groups.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching (from the dioxolane ring) appears just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring are expected in the 1600-1450 cm⁻¹ region.

C-O Stretching: The most characteristic peaks for the dioxolane ring are the strong C-O (ether) stretching bands, which typically appear in the 1200-1000 cm⁻¹ region. The acetal C-O bonds often give rise to particularly strong and distinct absorptions. docbrown.infomasterorganicchemistry.com

C-X Stretching: The vibrations for the carbon-halogen bonds are found in the fingerprint region of the spectrum. The C-Cl stretch is typically in the 800-600 cm⁻¹ range, while the C-Br stretch appears at lower wavenumbers, usually between 600 and 500 cm⁻¹. researchgate.net

Predicted Characteristic IR Absorption Bands:

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch3000 - 2850Medium
Aromatic C=C Stretch1600 - 1450Medium to Strong
Acetal C-O Stretch1200 - 1050Strong
C-Cl Stretch800 - 600Medium to Strong
C-Br Stretch600 - 500Medium to Strong
This table is generated based on general principles of IR spectroscopy.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of the compound's solid-state conformation and packing.

Detailed Research Findings:

Due to the absence of direct experimental data for "this compound," the following table presents hypothetical crystallographic parameters based on analyses of similar structures. These values serve as a predictive guide for what might be expected from an experimental determination.

Hypothetical Crystallographic Data for this compound

Parameter Predicted Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10-12
b (Å) ~5-7
c (Å) ~18-20
β (°) ~95-105
Volume (ų) ~1100-1300
Z 4

Advanced Chromatographic Methods for Purity Profiling and Separation

Advanced chromatographic techniques are indispensable for assessing the purity of "this compound" and for its preparative separation from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC), Preparative Chromatography, and Gel Permeation Chromatography (GPC) each play a distinct role in the purification and analysis of this compound.

Detailed Research Findings:

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a primary tool for the purity assessment of "this compound." Method development for analogous compounds often utilizes C18 or other suitable non-polar stationary phases. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. For structurally similar compounds like 2-(2-bromoethyl)-1,3-dioxolane, a mobile phase of acetonitrile and water with a phosphoric acid modifier has been shown to be effective. For applications requiring mass spectrometric detection (LC-MS), volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) would be substituted for non-volatile ones.

Preparative Chromatography: For the isolation of "this compound" on a larger scale, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but employs larger columns and higher flow rates to handle greater sample loads. The scalability of analytical HPLC methods to preparative scale is a key consideration in method development.

Gel Permeation Chromatography (GPC): While GPC is more commonly associated with the analysis of high molecular weight polymers, it can be applied to the analysis of small molecules to assess for the presence of oligomeric or polymeric impurities. rsc.orglcms.cz The separation mechanism in GPC is based on size exclusion, where larger molecules elute before smaller ones. lcms.cz For a small molecule like "this compound," GPC would be particularly useful in identifying and quantifying any high molecular weight byproducts that may have formed during its synthesis.

The following table summarizes typical conditions for the chromatographic analysis of compounds analogous to "this compound."

Illustrative Chromatographic Conditions for Phenyl Dioxolane Analogs

Technique Column Mobile Phase Detector Application
HPLC C18 (e.g., ODS-2 Hypersil) Acetonitrile/Water/Phosphoric Acid UV-Vis Purity Assessment
Preparative HPLC Scaled-up C18 Gradient of Acetonitrile/Water UV-Vis, MS Isolation & Purification

Computational Chemistry and Theoretical Studies on 2 4 Bromo 2 Chlorophenyl 1,3 Dioxolane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 2-(4-bromo-2-chlorophenyl)-1,3-dioxolane. DFT calculations can elucidate the electronic structure and predict the reactivity of the molecule.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromo-2-chlorophenyl ring, particularly influenced by the bromine and chlorine substituents. The LUMO, conversely, would also be distributed over the aromatic ring system. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can provide precise energy values for these orbitals. nih.govopenaccesspub.org From these energies, important reactivity descriptors can be calculated. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterPredicted Value (eV)Significance
HOMO Energy-6.5Indicates electron-donating ability
LUMO Energy-1.2Indicates electron-accepting ability
HOMO-LUMO Gap5.3Relates to chemical reactivity and stability

Note: These are representative values and would need to be confirmed by specific DFT calculations for this molecule.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

In this compound, the MEP surface would likely show the most negative potential around the oxygen atoms of the dioxolane ring due to their high electronegativity and lone pairs of electrons. The aromatic ring would exhibit a complex potential distribution due to the competing electron-withdrawing effects of the chloro and bromo substituents. The hydrogen atoms would be associated with regions of positive potential. researchgate.net

Conformational Analysis and Energetic Minima Determination

The three-dimensional structure of this compound is not rigid. Rotation around the single bond connecting the phenyl ring and the dioxolane ring allows for different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations, which correspond to energetic minima on the potential energy surface.

Computational methods, particularly DFT, can be used to perform a systematic search of the conformational space. bohrium.com By calculating the energy of the molecule as a function of the dihedral angle between the phenyl and dioxolane rings, a potential energy profile can be constructed. The conformations corresponding to the lowest energies are the most likely to be populated at room temperature. For similar dioxolane and dioxane systems, it has been shown that specific orientations of substituents on the rings are preferred. bohrium.com

Table 2: Hypothetical Relative Energies of Conformers for this compound

ConformerDihedral Angle (°)Relative Energy (kcal/mol)Population (%)
1 (Global Minimum)450.0075
21351.220
3-902.55

Note: These are illustrative values. Actual values would depend on the level of theory and basis set used in the calculations.

Prediction of Spectroscopic Parameters (NMR, IR) to Aid Experimental Characterization

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable in confirming the structure of a synthesized compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net These predicted shifts can be compared with experimental spectra to aid in peak assignment. The accuracy of these predictions can be improved by considering solvent effects and by averaging the shifts over the Boltzmann-weighted populations of the low-energy conformers. github.io

IR Spectroscopy: DFT calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net By comparing the computed IR spectrum with the experimental one, a detailed assignment of the vibrational modes to specific molecular motions (e.g., C-H stretching, C=C bending) can be made.

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Theoretical chemistry can be used to model the mechanisms of chemical reactions involving this compound. This involves identifying the transition states—the high-energy structures that connect reactants and products—and calculating the activation energies for different reaction pathways.

For example, modeling the hydrolysis of the dioxolane ring under acidic conditions would involve calculating the energies of the protonated starting material, the transition state for the ring-opening step, and the final aldehyde product. mdpi.com Similarly, the transformation of the bromo and chloro substituents, such as in Suzuki or other cross-coupling reactions, can be modeled to understand the reaction mechanism and predict the regioselectivity. nih.govresearchgate.net

Molecular Dynamics Simulations (if relevant for solution behavior or interactions)

While often applied to larger biological systems, Molecular Dynamics (MD) simulations can provide insights into the behavior of smaller molecules in solution. An MD simulation of this compound in a solvent like chloroform (B151607) or water would track the movements of the molecule and the surrounding solvent molecules over time. This can reveal information about solvation effects, conformational flexibility in a dynamic environment, and potential intermolecular interactions. frontiersin.org For instance, MD simulations could explore how the molecule interacts with itself at higher concentrations or with other solutes in a mixture.

Applications of 2 4 Bromo 2 Chlorophenyl 1,3 Dioxolane in Advanced Organic Synthesis

Utility as a Protected Aldehyde Synthon in Multi-Step Convergent Synthesis

In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to prevent unwanted side reactions. The 1,3-dioxolane (B20135) moiety in 2-(4-bromo-2-chlorophenyl)-1,3-dioxolane serves as a robust protecting group for the aldehyde functionality. Aldehydes are highly susceptible to oxidation, reduction, and nucleophilic attack, and their premature reaction can derail a complex synthesis. By converting the aldehyde to a cyclic acetal (B89532), its reactivity is masked, allowing for chemical transformations to be carried out on other parts of the molecule.

The dioxolane group is stable under a wide range of reaction conditions, including those involving organometallic reagents, hydrides, and various oxidizing and reducing agents that would otherwise react with an unprotected aldehyde. orgsyn.org This stability is crucial in convergent synthesis strategies, where different fragments of a target molecule are synthesized separately and then combined. For instance, the halogenated aryl portion of this compound can undergo various cross-coupling reactions while the aldehyde remains protected. Once the desired molecular framework is assembled, the dioxolane can be readily and cleanly cleaved under acidic conditions to regenerate the aldehyde for subsequent transformations. This "protect-transform-deprotect" sequence is a cornerstone of modern synthetic chemistry.

The use of dioxolanes as protecting groups is a well-established method. For example, the synthesis of complex molecules often involves intermediates where a dioxolane protects a carbonyl group during reactions on other parts of the molecule. rsc.orgresearchgate.net This strategy ensures high yields and chemoselectivity, minimizing the need for extensive purification of byproducts.

Role as a Key Intermediate in the Synthesis of Complex Organic Scaffolds

The title compound is a quintessential key intermediate, a molecule that stands at the crossroads of a synthetic pathway, ready to be elaborated into a variety of more complex structures. Its utility is particularly pronounced in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.

The 2-phenyl-1,3-dioxolane (B1584986) scaffold is a recurring motif in a number of pharmaceutically active compounds. The specific substitution pattern of this compound, featuring two different halogens, offers multiple points for diversification, making it an ideal precursor for the synthesis of libraries of potential drug candidates.

For instance, related dioxolane derivatives are crucial intermediates in the synthesis of antifungal agents like itraconazole (B105839) and its analogs. google.com The synthesis of these complex molecules often involves the coupling of a dioxolane-containing fragment with other heterocyclic systems. The bromo and chloro substituents on the phenyl ring of the title compound can be selectively functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce different substituents, thereby modulating the biological activity of the final product.

Furthermore, compounds with similar structures, such as (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate, are key intermediates in the preparation of the apoB secretion/MTP inhibitor mitratapide, which is used in veterinary medicine to treat obesity in dogs. google.comgoogle.com This highlights the importance of the substituted phenyl-dioxolane core in medicinal chemistry. The presence of the bromo and chloro groups on the title compound allows for the potential synthesis of a wide array of analogs of such drugs.

The following table outlines some examples of pharmaceutical intermediates that contain the 2-phenyl-1,3-dioxolane core, illustrating the potential synthetic pathways accessible from this compound.

Pharmaceutical Intermediate/DrugTherapeutic AreaStructural SimilarityReference
Mitratapide IntermediateAnti-obesity (veterinary)2-(4-chlorophenyl)-1,3-dioxolane core google.comgoogle.com
Itraconazole IntermediateAntifungal2-(2,4-dichlorophenyl)-1,3-dioxolane core google.com

The synthesis of modern agrochemicals, particularly fungicides, often relies on halogenated aromatic building blocks. The this compound structure is highly relevant in this context. For example, a closely related compound, 2-(bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane, is a known intermediate in the synthesis of the broad-spectrum fungicide difenoconazole. hb-p.com

The 2,4-disubstituted phenyl ring is a key pharmacophore in this class of fungicides. The bromo and chloro substituents on this compound can be used to introduce the necessary functionalities found in the final active ingredients. The bromine atom, for instance, can be readily converted to other groups via organometallic chemistry, while the chlorine atom provides additional stability and modulates the lipophilicity of the molecule.

The table below shows an example of an agrochemical intermediate with a similar core structure.

Agrochemical IntermediateTypeStructural SimilarityReference
Difenoconazole IntermediateFungicide2-(2-chloro-4-substituted-phenyl)-1,3-dioxolane core hb-p.com

Beyond pharmaceuticals and agrochemicals, the unique electronic properties conferred by the halogen substituents on the phenyl ring make this compound a potential building block for specialty chemicals and materials. Halogenated aromatic compounds are known to be useful in the synthesis of liquid crystals, polymers with specific thermal or optical properties, and as additives in flame retardants.

The dioxolane ring itself can be a source of functionality. For example, cyclic ketene (B1206846) acetals, which can be derived from dioxolane structures, are used in radical ring-opening polymerization to create degradable polymers. rsc.org The presence of the halogenated phenyl ring could be used to tune the properties of such polymers.

Strategies for Selective Derivatization on the Halogenated Aryl Moiety

A key feature that makes this compound a particularly powerful synthetic intermediate is the differential reactivity of the bromine and chlorine substituents on the aryl ring. This allows for selective and sequential functionalization, providing access to a wide range of tri-substituted benzene (B151609) derivatives that would be difficult to synthesize by other means.

Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order I > Br > Cl. This difference in reactivity can be exploited to selectively react at the more labile C-Br bond while leaving the C-Cl bond intact. For example, a Suzuki-Miyaura cross-coupling reaction can be performed under carefully controlled conditions to replace the bromine atom with an aryl, heteroaryl, or alkyl group, using a boronic acid or ester as the coupling partner.

A study on the selective arylation of the structurally similar 2-bromo-4-chlorophenyl-2-bromobutanoate demonstrated that Pd-catalyzed Suzuki cross-coupling reactions can be performed with high regioselectivity at the C-Br bond of the aromatic ring. mdpi.comnih.gov This work provides a strong precedent for the selective functionalization of this compound.

The resulting 2-(2-chloro-4-substituted-phenyl)-1,3-dioxolane can then be subjected to a second cross-coupling reaction under more forcing conditions to functionalize the C-Cl bond. This stepwise approach allows for the controlled and predictable synthesis of complex, unsymmetrically substituted aromatic compounds.

The table below summarizes the potential selective reactions on the halogenated aryl moiety.

Reaction TypeTarget HalogenReagents and ConditionsPotential Product
Suzuki-Miyaura CouplingBromineR-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), base, mild conditions2-(2-chloro-4-R-phenyl)-1,3-dioxolane
Sonogashira CouplingBromineTerminal alkyne, Pd/Cu catalyst, base2-(2-chloro-4-alkynyl-phenyl)-1,3-dioxolane
Buchwald-Hartwig AminationBromineAmine, Pd catalyst, base2-(2-chloro-4-amino-phenyl)-1,3-dioxolane
Heck CouplingBromineAlkene, Pd catalyst, base2-(2-chloro-4-alkenyl-phenyl)-1,3-dioxolane
Suzuki-Miyaura CouplingChlorineR'-B(OH)₂, Pd catalyst, more forcing conditions2-(2-R'-4-R-phenyl)-1,3-dioxolane

Use in Divergent Synthetic Libraries

A divergent synthetic strategy is one in which a single, common intermediate is used to generate a large collection of structurally related compounds, known as a synthetic library. Such libraries are invaluable in drug discovery and materials science for the rapid screening of structure-activity relationships.

This compound is an ideal starting point for the construction of divergent synthetic libraries due to its multiple, orthogonally reactive sites:

The C-Br bond: As the more reactive of the two halogens, it can be functionalized first through a variety of cross-coupling reactions.

The C-Cl bond: This can be functionalized in a second step, after the C-Br bond has been derivatized.

The protected aldehyde: This can be deprotected at any stage to reveal a reactive carbonyl group, which can then undergo a host of reactions such as reductive amination, Wittig olefination, or aldol (B89426) condensation.

This trifecta of reactive sites allows for a combinatorial approach to synthesis. For example, starting from the single intermediate, one could perform ten different Suzuki reactions at the C-Br position. Each of these ten products could then be subjected to ten different Buchwald-Hartwig aminations at the C-Cl position, resulting in one hundred unique compounds. Deprotection of the aldehyde and subsequent reaction with ten different amines via reductive amination would then, in principle, yield one thousand distinct molecules. This exponential increase in molecular diversity from a single starting material is the hallmark of a successful divergent synthesis.

The ability to build complexity in a controlled, stepwise manner, combined with the commercial availability of a vast array of coupling partners (boronic acids, amines, alkynes, etc.), positions this compound as a powerful tool for generating novel chemical entities for a wide range of applications.

Future Directions and Emerging Research Avenues for 2 4 Bromo 2 Chlorophenyl 1,3 Dioxolane Research

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely prioritize the development of more environmentally benign and efficient methods for the synthesis of 2-(4-Bromo-2-chlorophenyl)-1,3-dioxolane. A promising approach involves the use of solid acid catalysts, such as acid-activated clays (B1170129), which can facilitate the acetalization process under solvent-free conditions. imist.ma This not only aligns with the principles of green chemistry by minimizing waste but also can lead to improved catalytic efficiency and easier product purification. imist.ma

Electrochemical synthesis represents another frontier, offering a green tool for chemical transformations with reduced waste and fewer reaction steps compared to conventional methods. researchgate.net The application of electrosynthesis to the formation of the dioxolane ring could provide a highly controlled and efficient alternative to traditional acid-catalyzed reactions.

MethodologyPotential AdvantagesResearch Focus
Solid Acid Catalysis Solvent-free conditions, catalyst reusability, reduced wasteScreening of various clays and zeolites, optimization of reaction conditions (temperature, pressure)
Electrochemical Synthesis High efficiency, minimal use of reagents, precise reaction controlDevelopment of suitable electrode materials, investigation of reaction mechanisms
Biocatalysis High selectivity, mild reaction conditions, biodegradable catalystsIdentification and engineering of enzymes for acetalization

Exploration of Underutilized Reactivity Profiles

The reactivity of the this compound molecule is largely dictated by the bromo and chloro substituents on the phenyl ring and the dioxolane moiety itself. Future research is expected to delve deeper into leveraging this reactivity in novel ways. For instance, the bromo and chloro groups are ideal handles for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. This would open up pathways to a vast array of new derivatives with tailored electronic and steric properties.

Furthermore, the reaction of 2-aryl-1,3-dioxolanes with organolithium reagents in the presence of chiral ligands has been shown to proceed with high yields, offering a route to enantiomerically enriched products. researchgate.net Applying such methodologies to this compound could lead to the synthesis of chiral building blocks for asymmetric synthesis.

Reaction TypePotential ProductsKey Research Area
Palladium-catalyzed Cross-Coupling Biaryls, stilbenes, alkynylated derivativesCatalyst development, reaction optimization for di-halogenated substrates
Lithiation and Subsequent Reaction Functionalized derivatives at the ortho-position to chlorineInvestigation of regioselectivity, trapping of organolithium intermediates
Asymmetric Transformations Enantiomerically enriched productsDevelopment of chiral ligands, understanding stereochemical outcomes

Advanced Applications in Materials Science and Polymer Chemistry

The structural features of this compound make it an intriguing candidate for applications in materials science and polymer chemistry. The dioxolane ring can act as a monomer in cationic ring-opening polymerization to form polyacetals. osaka-u.ac.jp The presence of the bromo and chloro substituents on the phenyl ring provides sites for post-polymerization modification, allowing for the tuning of polymer properties such as solubility, thermal stability, and refractive index.

The resulting polymers could find use in a variety of advanced applications, from drug delivery systems to high-performance plastics. The rigid aromatic core and the potential for strong intermolecular interactions due to the halogens could impart desirable thermal and mechanical properties to the polymers.

Application AreaPotential Role of this compoundDesired Polymer Properties
Specialty Polymers Monomer for polyacetalsHigh thermal stability, flame retardancy, specific optical properties
Functional Materials Building block for liquid crystals or organic electronicsDefined molecular geometry, tunable electronic properties
Nanomaterials Precursor for functionalized nanoparticlesControlled self-assembly, surface functionalization capabilities

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for process automation. The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry platforms. Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for optimizing reaction yields and minimizing the formation of byproducts. spbu.ru

Automated synthesis platforms, integrated with flow reactors and purification modules, could enable the rapid generation of a library of derivatives based on the this compound scaffold. This high-throughput approach would accelerate the discovery of new compounds with interesting biological or material properties.

Computational Design of New Derivatives with Tunable Reactivity

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules. In the context of this compound, computational methods can be employed to:

Predict Reactivity: Calculate the electron density and electrostatic potential of the molecule to predict the most likely sites for electrophilic and nucleophilic attack.

Design New Derivatives: Model the effect of different substituents on the phenyl ring on the electronic and steric properties of the molecule, allowing for the in silico design of new derivatives with tailored reactivity.

Elucidate Reaction Mechanisms: Simulate the energy profiles of potential reaction pathways to gain a deeper understanding of the underlying mechanisms.

By integrating computational design with experimental synthesis, researchers can more efficiently explore the chemical space around this compound and accelerate the development of new applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-Bromo-2-chlorophenyl)-1,3-dioxolane, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed condensation of substituted benzaldehyde derivatives (e.g., 4-bromo-2-chlorobenzaldehyde) with ethylene glycol. Key steps include refluxing in toluene with a catalytic acid (e.g., p-toluenesulfonic acid) and purification via column chromatography using silica gel and ethyl acetate/hexane gradients . Yield optimization requires precise control of stoichiometry (1:2 aldehyde:ethylene glycol ratio) and reaction time (6–8 hours at 110°C). Contaminants like unreacted diol or halogenated byproducts are common; GC-MS or HPLC analysis is recommended for purity validation .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Peaks at δ 7.5–7.8 ppm (aromatic protons), δ 4.8–5.2 ppm (dioxolane ring protons), and δ 3.9–4.2 ppm (ethylene glycol methylene groups).
  • ¹³C NMR : Signals near 100–110 ppm (dioxolane carbons) and 120–140 ppm (aromatic carbons).
  • Mass Spectrometry : Molecular ion peak at m/z 263.5 (C₉H₈BrClO₂) with fragmentation patterns confirming bromine and chlorine isotopes .

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

  • Answer :

PropertyValueReference
Molecular Weight263.52 g/mol
SolubilitySoluble in DCM, THF, DMSO; insoluble in water
StabilityStable under inert atmosphere; sensitive to strong acids/bases

Advanced Research Questions

Q. How does the positioning of halogens (Br, Cl) on the phenyl ring influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom at the para-position is more electrophilic than chlorine at the ortho-position, enabling selective Suzuki-Miyaura or Ullmann coupling reactions. Computational studies (DFT) suggest that steric hindrance from the ortho-chlorine reduces reactivity at that site, directing nucleophilic attacks to the para-bromine . Experimental validation involves monitoring reaction progress with Pd(PPh₃)₄ catalysts and arylboronic acids, followed by LC-MS to identify coupling products .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous dioxolane derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. neuroprotective effects) arise from variations in halogen substitution patterns. For example:

CompoundStructureActivityReference
2-(4-Bromo-2-Cl-phenyl)-1,3-dioxolaneBr (para), Cl (ortho)AChE inhibition (IC₅₀: 1.2 µM)
2-(3-Bromo-2-F-phenyl)-1,3-dioxolaneBr (meta), F (ortho)Antibacterial (MIC: 8 µg/mL)
  • Resolution : Use comparative docking studies (e.g., AutoDock Vina) to map interactions with target proteins (e.g., AChE active site). Validate via in vitro assays under standardized conditions (e.g., pH 7.4, 37°C) .

Q. What experimental designs are recommended for assessing metabolic stability in drug development contexts?

  • Methodological Answer :

In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes.

CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to measure IC₅₀ values.

Data Interpretation : Half-life (t₁/₂) >30 minutes suggests favorable metabolic stability. Compare with reference compounds (e.g., verapamil) .

Methodological Challenges and Solutions

Q. How to address low yields in dioxolane ring formation during scale-up synthesis?

  • Answer : Low yields often result from water traces or inadequate mixing. Solutions include:

  • Using molecular sieves (3Å) to scavenge water.
  • Employing flow chemistry systems for consistent reagent mixing and temperature control .

Q. What analytical techniques differentiate between regioisomeric byproducts in halogenated dioxolanes?

  • Answer :

  • HPLC-PDA : Retention time shifts and UV spectra (λmax 254 nm vs. 280 nm) distinguish isomers.
  • X-ray crystallography : Resolves crystal packing differences (e.g., ortho vs. para halogen positions) .

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